

An In-depth Technical Guide to the Crystal Structure of Diiron Nonacarbonyl

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Compound of Interest		
Compound Name:	Diiron nonacarbonyl	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fe₂ (CO)₉, is a pivotal organometallic compound that serves as a significant reagent in both organometallic and organic synthesis.[1] Its utility as a more reactive and safer solid source of zerovalent iron compared to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅) has cemented its importance in chemical research.[1] This guide provides a comprehensive technical overview of the crystal structure of **diiron nonacarbonyl**, detailing its synthesis, crystallographic parameters, and the nuances of its chemical bonding. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize iron carbonyl complexes in their work.

Molecular Structure and Bonding

The molecular structure of **diiron nonacarbonyl** is a subject of significant interest and has been elucidated primarily through X-ray diffraction and Mössbauer spectroscopy. The molecule possesses an idealized D₃h symmetry.[2] It consists of two iron atoms, each coordinated to three terminal carbonyl (CO) ligands. These two Fe(CO)₃ units are linked by three bridging carbonyl ligands.[1]

A key feature of **diiron nonacarbonyl**'s structure is the nature of the interaction between the two iron centers. While early theories proposed a direct Fe-Fe bond to satisfy the 18-electron rule for each iron atom, subsequent theoretical analyses have consistently indicated the



absence of a direct, covalent Fe-Fe bond.[1] Modern understanding suggests a more complex bonding picture, where the interaction is net anti-bonding. An alternative model proposes the existence of a three-center, two-electron "banana bond" involving one of the bridging carbonyl ligands.[1] The Mössbauer spectrum of **diiron nonacarbonyl** shows a single quadrupole doublet, which is consistent with the D₃h symmetric structure where both iron atoms are in equivalent chemical environments.[3]

Crystallographic Data

The crystal structure of **diiron nonacarbonyl** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal space group P6₃/m. The insolubility of **diiron nonacarbonyl** in most common solvents presents a challenge for growing crystals suitable for diffraction studies.[3]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from crystallographic studies of **diiron nonacarbonyl**.

Parameter	Value
Chemical Formula	Fe ₂ (CO) ₉
Molar Mass	363.78 g/mol
Crystal System	Hexagonal
Space Group	P6₃/m
Appearance	Orange crystals
Density	2.08 g/cm ³
Melting Point	Decomposes at 100 °C

Table 1: General Crystallographic and Physical Properties of **Diiron Nonacarbonyl**.[1]



Bond/Angle	Туре	Length (Å)
Fe-Fe	~2.53	
Fe-C	Terminal	~1.84
Fe-C	Bridging	~2.01
C-O	Terminal	~1.16
C-O	Bridging	~1.18
Angle	Degrees (°)	
C(terminal)-Fe-C(terminal)	~96	_
Fe-C(bridging)-Fe	~78	_

Table 2: Selected Bond Lengths and Angles in Diiron Nonacarbonyl.

Experimental Protocols Synthesis of Diiron Nonacarbonyl

The most common and established method for the synthesis of **diiron nonacarbonyl** is the photolysis of iron pentacarbonyl.[4]

Reaction: $2 \text{ Fe}(\text{CO})_5 \rightarrow \text{Fe}_2(\text{CO})_9 + \text{CO}$

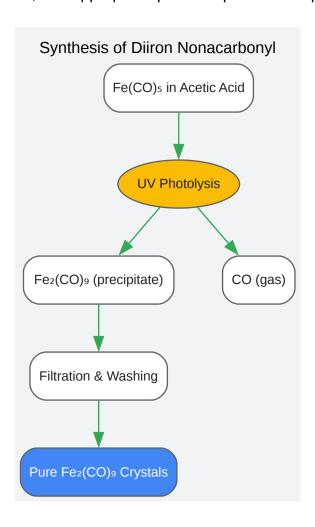
Procedure:

- A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photolysis reactor.
- The solution is irradiated with a suitable light source, typically a UV lamp, at a controlled temperature.
- As the reaction proceeds, golden-yellow crystals of diiron nonacarbonyl precipitate from the solution.
- The reaction is monitored until a sufficient yield of the product is obtained.



• The crystals are then isolated by filtration, washed with a suitable solvent (e.g., ethanol, followed by ether) to remove unreacted iron pentacarbonyl and acetic acid, and dried under vacuum.

Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.



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A simplified workflow for the synthesis of **diiron nonacarbonyl**.

Single-Crystal X-ray Diffraction

Due to the air-sensitivity of **diiron nonacarbonyl**, its handling for single-crystal X-ray diffraction requires specific techniques to prevent decomposition.

Crystal Selection and Mounting:



- Single crystals of suitable size and quality are selected under a microscope in an inert atmosphere (e.g., inside a glovebox).
- A selected crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere.[5]
- The oil-coated crystal is then mounted on a cryoloop or a glass fiber attached to a goniometer head.[5][6]

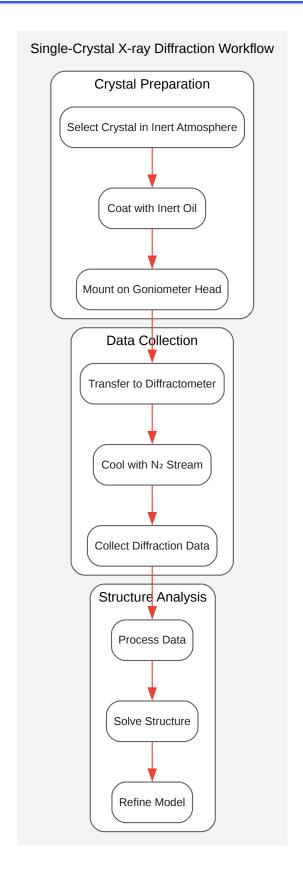
Data Collection:

- The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically at 100-150 K) to maintain the crystal's integrity and reduce thermal vibrations.[5]
- The crystal is centered in the X-ray beam.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The positions of the iron and carbon atoms are determined from the diffraction pattern using direct methods or Patterson methods.
- The positions of the oxygen atoms are subsequently located from Fourier maps.
- The structural model is then refined using least-squares methods to obtain the final, accurate crystal structure.





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A generalized workflow for single-crystal X-ray diffraction of an air-sensitive compound.



Molecular Structure and Bonding Diagram

The connectivity and bonding in **diiron nonacarbonyl** can be visualized to understand the relationship between the iron centers and the carbonyl ligands.

A diagram illustrating the connectivity of atoms in diiron nonacarbonyl.

Conclusion

The crystal structure of **diiron nonacarbonyl** is a classic example in organometallic chemistry, showcasing complex bonding and a distinctive molecular architecture. A thorough understanding of its structure, facilitated by techniques such as single-crystal X-ray diffraction, is crucial for its effective application in synthesis. This guide has provided a detailed overview of the crystallographic data, experimental protocols for its synthesis and structural analysis, and visual representations of its structure and the associated workflows. This information is intended to be a valuable asset for researchers and professionals working with this important iron carbonyl complex.

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References

- 1. Diiron nonacarbonyl Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Diiron nonacarbonyl [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. ncl.ac.uk [ncl.ac.uk]
- 6. resources.rigaku.com [resources.rigaku.com]
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